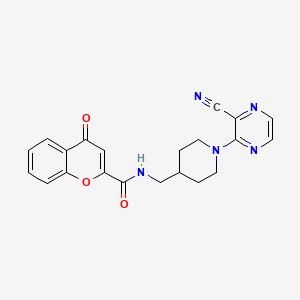

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

説明

N-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound featuring a chromene-carboxamide core linked to a piperidine moiety substituted with a 3-cyanopyrazine group. Chromene derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and kinase inhibitory properties. Its structural complexity highlights the importance of comparing it with analogs to infer structure-activity relationships (SAR) and synthetic feasibility.

特性

IUPAC Name |

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O3/c22-12-16-20(24-8-7-23-16)26-9-5-14(6-10-26)13-25-21(28)19-11-17(27)15-3-1-2-4-18(15)29-19/h1-4,7-8,11,14H,5-6,9-10,13H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALABNNBJVWSIFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=NC=CN=C4C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. Its structure includes a chromene core, a piperidine ring, and a cyanopyrazine moiety, which contribute to its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, which can be summarized as follows:

| Feature | Description |

|---|---|

| Molecular Formula | C18H22N8O |

| Molecular Weight | 366.42 g/mol |

| CAS Number | 1137475-85-4 |

| Chemical Class | Heterocyclic compounds |

| Functional Groups | Piperidine, cyanopyrazine, chromene |

Synthesis

The synthesis of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. Key steps include:

- Formation of the Piperidine Ring: Cyclization reactions using appropriate precursors.

- Introduction of the Chromene Core: This may involve nucleophilic substitution reactions.

- Attachment of the Cyanopyrazine Moiety: Cyanation reactions using reagents like sodium cyanide.

- Final Assembly: Coupling all components to form the target compound.

Biological Activity

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide exhibits significant biological activity, with research indicating various pharmacological effects:

The precise mechanism of action is still under investigation; however, it is believed that the compound interacts with specific molecular targets, potentially influencing various biological pathways. This interaction may involve binding to receptors or enzymes, leading to altered physiological responses.

Pharmacological Effects

Research findings suggest that this compound may have applications in treating conditions related to:

- Neurological Disorders: Potential involvement in modulating cholinergic signaling pathways.

- Antimicrobial Activity: Preliminary studies indicate efficacy against certain pathogens.

Case Studies and Research Findings

Several studies have explored the biological activity of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide:

-

Antagonist Activity at Muscarinic Receptors:

- A study demonstrated that this compound acts as an antagonist at muscarinic receptor M4, suggesting potential therapeutic implications for cognitive disorders such as Alzheimer's disease.

- Antimicrobial Properties:

-

Cytotoxicity Studies:

- Research involving cancer cell lines revealed that N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide demonstrates cytotoxic effects, warranting further investigation into its anticancer properties.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-[2-(1-benzylpiperidin-4-yl)ethyl]-... | Contains piperidine and pyrazine rings | Focused on carboxamide functionality |

| 1-(triazin/pyridazin)-piperidine Derivatives | Features piperidine structure | Varied substituents on nitrogen |

| N-[3-[4-(tert-butylsulfamoyl)-... | Involves sulfonamide moiety | Emphasizes benzothiazole interactions |

類似化合物との比較

Research Implications

- Synthetic Optimization: The cyanopyrazine group may require tailored catalysts (e.g., Buchwald-Hartwig conditions) for efficient coupling, contrasting with benzyl or phenethyl analogs.

- Biological Screening: Priority should be given to kinase or antimicrobial assays to validate hypothesized targets, leveraging the chromene-carboxamide’s known bioactivity.

- SAR Development: Systematic variation of the piperidine substituent (e.g., comparing cyano, benzyl, and sulfonyl groups) could elucidate electronic and steric effects on potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。